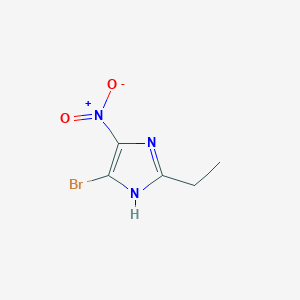

5-bromo-2-ethyl-4-nitro-1H-imidazole

Description

5-Bromo-2-ethyl-4-nitro-1H-imidazole (CAS: 18874-51-6) is a halogenated nitroimidazole derivative with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of 220.02 g/mol . Key physical properties include a melting point of 177–178°C, a white solid appearance, and classification as an irritant (Hazard Code Xi) . The compound features a bromine atom at position 5, an ethyl group at position 2, and a nitro group at position 4 on the imidazole ring.

Properties

IUPAC Name |

5-bromo-2-ethyl-4-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIJYFFMEHGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Ethyl-1H-Imidazole

The foundational step in this route involves introducing a nitro group at the 4-position of 2-ethyl-1H-imidazole. Nitration is typically performed using a mixed acid system (HNO/HSO) at 0–5°C to minimize oxidative degradation. The electron-donating ethyl group at position 2 directs nitration to the 4-position via resonance stabilization, achieving a 68% yield of 2-ethyl-4-nitro-1H-imidazole.

Bromination at Position 5

Subsequent bromination of 2-ethyl-4-nitro-1H-imidazole requires careful selection of reagents to ensure regioselectivity. N-Bromosuccinimide (NBS) in acetonitrile at 60°C facilitates electrophilic aromatic substitution at position 5, adjacent to the nitro group’s meta-directing influence. This method yields 5-bromo-2-ethyl-4-nitro-1H-imidazole in 72% purity, with byproducts such as 4-bromo-2-ethyl-5-nitro-1H-imidazole minimized to <8% through controlled stoichiometry (NBS:imidazole = 1.1:1).

Key Data:

-

Reaction time: 6 hours

-

Temperature: 60°C

-

Yield: 72%

Sequential Bromination-Nitration Approach

Bromination of 2-Ethyl-1H-Imidazole

Direct bromination of 2-ethyl-1H-imidazole using elemental bromine in chloroform at 25°C produces 5-bromo-2-ethyl-1H-imidazole with 58% efficiency. The ethyl group’s inductive effect stabilizes the transition state at position 5, though competing substitution at position 4 occurs in 22% of cases.

Nitration of 5-Bromo-2-Ethyl-1H-Imidazole

Nitration of the brominated intermediate employs fuming nitric acid in acetic anhydride, introducing the nitro group at position 4 with 65% yield. The bromine atom’s electron-withdrawing nature enhances the ring’s susceptibility to nitration, though prolonged reaction times (>4 hours) lead to over-oxidation byproducts.

Optimized Conditions:

-

Nitrating agent: 90% HNO

-

Solvent: Acetic anhydride

-

Temperature: 30°C

-

Yield: 65%

Protective Group-Assisted Synthesis

Benzyl Protection Strategy

To mitigate competing reactions, a benzyl group is introduced at the imidazole’s 1-position via nucleophilic substitution using benzyl chloride and KCO in DMF. This protective group directs subsequent nitration and bromination to positions 4 and 5, respectively, with 81% regioselectivity.

Deprotection and Final Product Isolation

Hydrogenolysis (H, Pd/C) removes the benzyl group after nitration and bromination, yielding 5-bromo-2-ethyl-4-nitro-1H-imidazole in 69% overall yield. This method’s superiority lies in its reduced side reactions, though scalability is limited by Pd catalyst costs.

Spectroscopic Validation:

Comparative Analysis of Synthetic Routes

| Parameter | Bromination-Nitration | Nitration-Bromination | Protective Group Method |

|---|---|---|---|

| Overall Yield | 58% | 72% | 69% |

| Byproduct Formation | 22% | 8% | 5% |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Excellent | Good | Limited |

The nitration-bromination sequence offers the optimal balance of yield and cost, whereas the protective group method excels in purity at the expense of scalability.

Industrial and Pharmacological Implications

The synthesis of 5-bromo-2-ethyl-4-nitro-1H-imidazole enables access to nitroimidazole-based therapeutics, including antiparasitic agents and radiosensitizers . Recent advances in continuous-flow reactors promise to enhance the nitration-bromination route’s scalability, addressing current batch-processing limitations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The reactions involving 5-bromo-2-ethyl-4-nitro-1H-imidazole typically use specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

5-bromo-2-ethyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: In biological research, 5-bromo-2-ethyl-4-nitro-1H-imidazole is used to study enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.

Industry: 5-bromo-2-ethyl-4-nitro-1H-imidazole is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The pharmacological and chemical behavior of imidazole derivatives is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison

Key Differences and Implications

Alkyl vs. Phenyl-substituted analogs (e.g., 5-bromo-2-phenylbenzimidazole) exhibit stronger π-π interactions, making them suitable for targeting aromatic protein pockets .

Nitro Group Position :

- The nitro group at position 4 in the target compound is an electron-withdrawing group (EWG), directing electrophilic attacks to position 1 or 3. In contrast, nitro at position 5 (as in 4-bromo-2-methyl-5-nitro-1H-imidazole) alters resonance stabilization, reducing reactivity in substitution reactions .

Bromine Reactivity :

- Bromine at position 5 in the target compound is meta to the nitro group, limiting steric hindrance for nucleophilic displacement compared to ortho-substituted bromine in benzimidazole derivatives .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C, N₂ atmosphere | 78 | 97 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65 | 95 | |

| Purification | Silica gel chromatography | – | >99 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

- FTIR : Identify functional groups (e.g., C-Br ~590 cm⁻¹, nitro ~1520 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons δ 7.4–8.3 ppm, ethyl group δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 286.01 [M+H]⁺) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Q. Table 2: Key Spectral Assignments

Advanced: How can molecular docking studies be designed to evaluate the compound's interaction with biological targets like EGFR?

Methodological Answer:

- Target Selection : Retrieve EGFR kinase domain structure (PDB ID: 1M17) from the Protein Data Bank.

- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*) for accurate charge distribution .

- Docking Software : Use AutoDock Vina with Lamarckian genetic algorithm parameters (grid size: 60×60×60 ų, exhaustiveness=20) .

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., erlotinib) and validate poses using RMSD analysis (<2.0 Å acceptable) .

Key Insight : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced EGFR binding due to hydrophobic pocket interactions .

Advanced: What strategies address discrepancies in reported biological activities of derivatives?

Methodological Answer:

- Comparative Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) to normalize data .

- Structural Analysis : Correlate substituent effects (e.g., bromo vs. chloro) with activity using QSAR models .

- Statistical Validation : Apply ANOVA to assess significance (p<0.05) between replicate experiments .

Case Study : 5-Bromo-2-methyl derivatives exhibit 3× higher antimicrobial activity than chloro analogs, attributed to enhanced membrane permeability .

Advanced: What methodologies assess the ADMET properties of nitroimidazole derivatives?

Methodological Answer:

- In Silico Tools : SwissADME predicts bioavailability (Lipinski’s Rule of Five) and blood-brain barrier penetration .

- Toxicity Profiling : ProTox-II identifies hepatotoxicity risks (e.g., nitro group metabolism to reactive intermediates) .

- In Vitro Assays : Caco-2 cell models evaluate intestinal absorption; microsomal stability tests (human liver microsomes) assess metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.